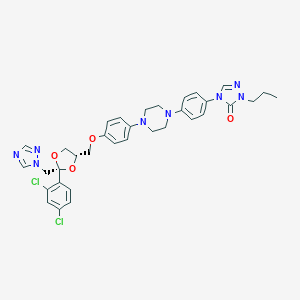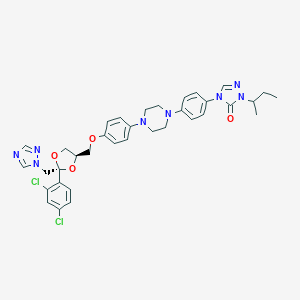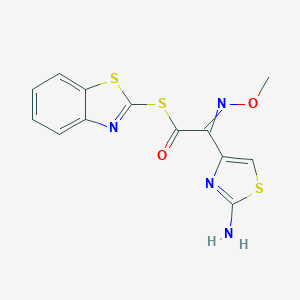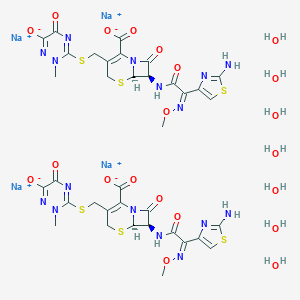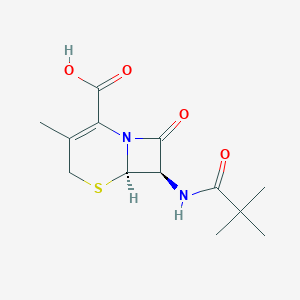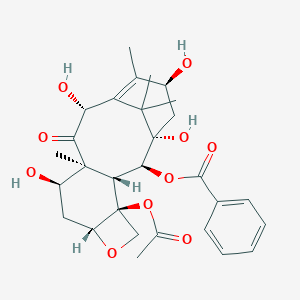
7-Epi-10-deacetylbaccatin III
Übersicht
Beschreibung
“7-Epi-10-deacetylbaccatin III” is a closely related compound to 10-Deacetylbaccatin III . These compounds are natural organic compounds isolated from the yew tree (Genera Taxus) . 10-Deacetylbaccatin III is a precursor to the anti-cancer drug docetaxel (Taxotere) .
Synthesis Analysis
The synthesis of this compound involves the epimerisation of the C-7 hydroxyl function of 10-deacetylbaccatin III . Treatment with NH4HCO3 in methanol affords only this compound in good yield . There are also studies on the enzymatic synthesis of baccatin III, a closely related compound .
Molecular Structure Analysis
The molecular formula of this compound is C29H36O10 . Its average mass is 544.590 Da and its monoisotopic mass is 544.230835 Da .
Chemical Reactions Analysis
10-Deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) is a key enzyme in the Taxol biosynthetic pathway . It catalyzes the conversion of 10-deacetylbaccatin III into baccatin III . This reaction is crucial in the biosynthesis of Taxol, an effective anti-cancer drug .
Wissenschaftliche Forschungsanwendungen
Microbial Transformation : Feng et al. (2010) reported that 7-Epi-10-deacetylbaccatin III can be transformed into 10-deacetylbaccatin III by certain microorganisms, with yields varying from 20.0% to 70.8% under optimized conditions (Feng et al., 2010).
Liquid Chromatographic Analysis : Aboul‐Enein and Serignese (1996) developed a liquid chromatographic method using a polyfluorinated reversed-phase column for separating this compound along with other taxol derivatives, which can be used for quality control in pharmaceutical formulations (Aboul‐Enein & Serignese, 1996).
Chromatographic and UV Spectral Identification : A study by Alnajjar et al. (2017) on suspension-cultured Corylus avellana L. cells used high-performance liquid chromatography coupled with a photo diode array detector to identify and quantify novel trace taxanes including this compound (Alnajjar et al., 2017).
Biochemical Studies and Antitumor Applications : A research by Lei et al. (2008) used high-performance liquid chromatography/mass spectrometry to identify compounds like this compound in Taxus cuspidata and evaluated their binding to microtubules, indicating their potential as antimicrotubule agents in cancer treatment (Lei et al., 2008).
Wirkmechanismus
Target of Action
7-Epi-10-Deacetylbaccatin III, also known as 10-Deacetylbaccatin III, is a natural organic compound isolated from the yew tree (Genera Taxus) . It is a precursor to the anti-cancer drug docetaxel (Taxotere) . The primary target of this compound is the process of DNA synthesis .
Mode of Action
The compound interferes with DNA synthesis . It is converted into baccatin III by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which plays a crucial role in the biosynthesis of the anti-cancer drug Taxol .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion to baccatin III, a crucial precursor in the biosynthesis pathway of paclitaxel . This conversion is catalyzed by the enzyme DBAT . Baccatin III contains the core taxane ring, which leads to the cytotoxic properties against a variety of cancer cell lines .
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The enzymatically synthesized baccatin III (ESB III), derived from 10-deacetylbaccatin III, has been shown to exhibit cytotoxic properties against various human cancer cell lines . It induces G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential . Furthermore, it leads to apoptotic cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the promotion effects of glycerol supply and slightly acidic conditions with a low temperature on the catalysis of recombinant DBAT strain were clarified using 10-deacetylbaccatin III as substrate . Additionally, the compound is derived from renewable Taxus needles, which can be an effective source of the catalytic substrate 10-deacetylbaccatin III .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the biosynthesis of Taxol and its precursors, including 7-Epi-10-deacetylbaccatin III . This includes efforts to increase Taxol production in fungi by manipulating co-cultures, mutagenesis, genome shuffles, and gene overexpression . The aim is to provide an eco-friendly and economically feasible alternative source for the production of Taxol and its precursors .
Biochemische Analyse
Biochemical Properties
7-epi-10-Deacetyl Baccatin III plays a significant role in biochemical reactions, particularly in the biosynthesis of paclitaxel. It interacts with various enzymes, including 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylbaccatin III to baccatin III . This enzyme-mediated reaction is a critical step in the taxane biosynthetic pathway. The interaction between 7-epi-10-Deacetyl Baccatin III and DBAT involves the transfer of an acetyl group from acetyl-CoA to the C10 position of the compound, resulting in the formation of baccatin III .
Cellular Effects
7-epi-10-Deacetyl Baccatin III exhibits various effects on different types of cells and cellular processes. It has been shown to induce cytotoxicity in several human cancer cell lines, including cervical cancer (HeLa), lung cancer (A549), skin cancer (A431), and liver cancer (HepG2) cells . The compound influences cell function by causing G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of mitochondrial membrane potential . Additionally, 7-epi-10-Deacetyl Baccatin III induces apoptotic cell death, as evidenced by annexin V-FITC staining in treated cells .
Molecular Mechanism
The molecular mechanism of 7-epi-10-Deacetyl Baccatin III involves its interaction with specific biomolecules and enzymes. The compound binds to DBAT, facilitating the acetylation of the C10 position, which is essential for the conversion to baccatin III . This acetylation process is crucial for the subsequent steps in the biosynthesis of paclitaxel. Additionally, 7-epi-10-Deacetyl Baccatin III may interact with other enzymes and proteins involved in the taxane biosynthetic pathway, contributing to its overall mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-epi-10-Deacetyl Baccatin III can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the enzymatic conversion of 7-epi-10-Deacetyl Baccatin III to baccatin III can be optimized by adjusting various parameters, such as temperature and pH . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-epi-10-Deacetyl Baccatin III vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and potential adverse effects . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing toxicity. Studies have shown that the compound’s cytotoxic properties are dose-dependent, with higher concentrations leading to more pronounced effects on cancer cells .
Metabolic Pathways
7-epi-10-Deacetyl Baccatin III is involved in the taxane biosynthetic pathway, where it undergoes various enzymatic transformations. The compound is converted to baccatin III by the action of DBAT, which is a key enzyme in the pathway . This conversion is followed by further modifications, including the addition of side chains and other functional groups, leading to the formation of paclitaxel . The metabolic pathways involving 7-epi-10-Deacetyl Baccatin III are essential for the production of clinically important taxane compounds.
Transport and Distribution
The transport and distribution of 7-epi-10-Deacetyl Baccatin III within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 7-epi-10-Deacetyl Baccatin III within different cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 7-epi-10-Deacetyl Baccatin III plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the localization of DBAT in lipid droplets has been observed, indicating a potential site for the enzymatic conversion of 7-epi-10-Deacetyl Baccatin III to baccatin III . These localization patterns are important for understanding the compound’s role in cellular processes.
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-LUPIKGFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432123 | |
| Record name | 7-Epi-10-deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71629-92-0 | |
| Record name | 7-epi-10-Deacetylbaccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71629-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Epi-10-deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10-DAB III in the context of anticancer drugs?
A1: 10-DAB III is a crucial precursor for the semisynthesis of paclitaxel (Taxol®), a potent anticancer drug. [, ] It is found in various Taxus species and serves as a starting point for creating modified taxanes with potentially improved pharmacological properties. [, , , ]
Q2: Can 10-DAB III be directly isolated from natural sources?
A2: Yes, 10-DAB III can be extracted from various parts of Taxus species, including bark, needles, twigs, and even endophytic fungi inhabiting these trees. [, , , , , , , ]
Q3: Are there any advantages to using 10-DAB III over other precursors for paclitaxel synthesis?
A3: 10-DAB III is a more abundant precursor than paclitaxel itself in some Taxus species. [] This makes it a more sustainable starting material for semisynthesis, potentially reducing the pressure on yew tree populations. [, ]
Q4: What are the structural differences between 10-DAB III and paclitaxel?
A4: The key difference lies in the presence of an acetyl group at the C10 position in paclitaxel, which is absent in 10-DAB III. [] This difference significantly influences the biological activity of these compounds. []
Q5: Can the acetyl group be reintroduced to 10-DAB III to synthesize paclitaxel?
A5: Yes, 10-DAB III can be chemically modified to reintroduce the acetyl group at the C10 position, leading to the semisynthesis of paclitaxel. [, ] This process typically involves multiple steps and requires careful optimization to achieve high yields and purity. [, ]
Q6: What are the typical methods used for extracting 10-DAB III from plant material?
A6: Various extraction techniques have been explored, including conventional methods like Soxhlet extraction and maceration, as well as more modern approaches like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE). [, ] The choice of method depends on factors such as efficiency, cost, and environmental impact. [, ]
Q7: How is 10-DAB III typically purified after extraction?
A7: Purification generally involves chromatographic techniques, such as column chromatography using silica gel or macroporous resins. [, , , , ] High-performance liquid chromatography (HPLC) is frequently employed for both analytical and preparative separation of 10-DAB III and related taxanes. [, , , , , , ]
Q8: How does the C7 configuration affect the metabolism of 10-DAB III and related taxanes?
A8: Studies have shown that the configuration at the C7 position plays a significant role in the metabolism of taxanes by human cytochrome P450 enzymes. [, ] Specifically, 7-epi-taxanes, including 7-epi-10-DAB III, exhibit different metabolic profiles compared to their C7β-OH counterparts. [, ]
Q9: What types of reactions can be catalyzed by enzymes using 10-DAB III as a substrate?
A9: One example is the enzyme 10-deacetylbaccatin III 10β-O-acetyltransferase (DBAT) from Taxus, which can catalyze the transfer of acyl groups (acetyl, propionyl, butyryl) from CoA to the C10-hydroxyl of 10-DAB III. []
Q10: Are there any microbial transformations of 10-DAB III that have been identified?
A10: Yes, several fungi, including Microsphaeropsis onychiuri, Mucor sp., and Alternaria alternata, have demonstrated the ability to selectively hydrolyze and epimerize 10-DAB III. [] These transformations can lead to the production of other valuable taxanes, such as 10-deacetylbaccatin V and 10-deacetyltaxol. []
Q11: Have any studies investigated the stability of 10-DAB III under different conditions?
A11: Research has explored the solid-state polymorphism of 10-DAB III using 13C NMR, revealing differences in chemical shifts between a dimethyl sulfoxide (DMSO) solvate and an unsolvated form. [] This suggests that the solid-state form and the presence of solvents can influence the stability and properties of 10-DAB III. []
Q12: What are some challenges associated with the analytical characterization of 10-DAB III and related taxanes?
A12: The structural complexity and diversity of taxanes pose challenges for their separation and identification. [, ] Developing selective and robust analytical methods is crucial for quality control and assurance throughout the production process of paclitaxel and its derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
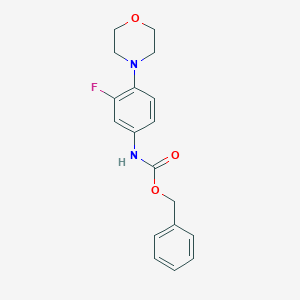
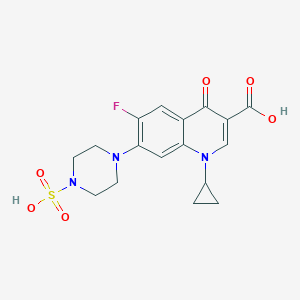
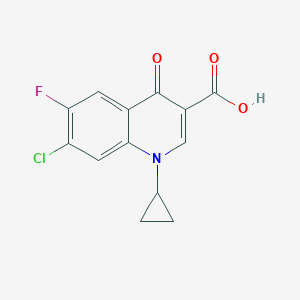
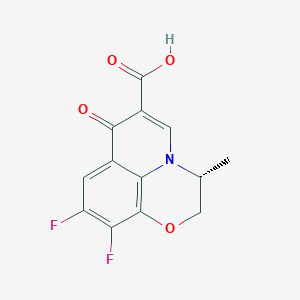
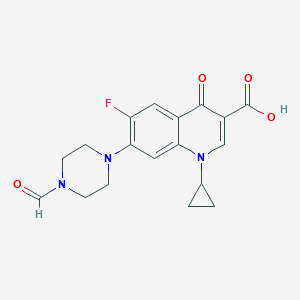
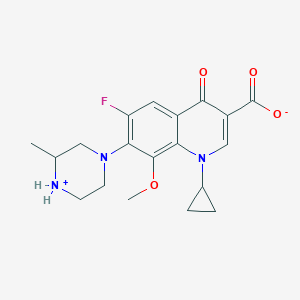
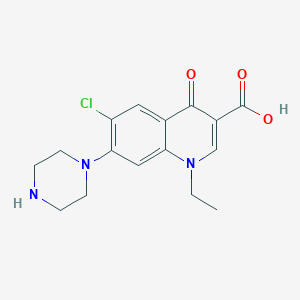
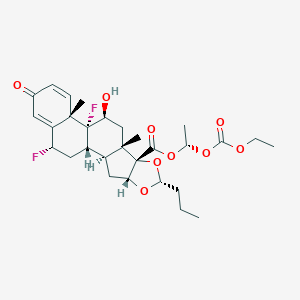
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)
